Cas no 157592-45-5 (2-(4-tert-Butylbenzoyl)pyridine)
2-(4-tert-Butylbenzoyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-tert-Butylbenzoyl)pyridine
- (4-tert-butylphenyl)-pyridin-2-ylmethanone
- (4-TERT-BUTYLPHENYL)(PYRIDIN-2-YL)METHANONE
- 2-(3,4-DIMETHOXY-PHENYL)-ETHYL]-(4-FLUORO-BENZYL)-AMINE
- 2-(4-T-BUTYLBENZOYL)PYRIDINE
- CS-0337049
- DTXSID90442137
- MFCD07699248
- (4-(Tert-butyl)phenyl)(pyridin-2-yl)methanone
- Methanone, [4-(1,1-dimethylethyl)phenyl]-2-pyridinyl-
- 157592-45-5
- AKOS011839298
-
- MDL: MFCD07699248
- Inchi: 1S/C16H17NO/c1-16(2,3)13-9-7-12(8-10-13)15(18)14-6-4-5-11-17-14/h4-11H,1-3H3
- InChI Key: NOJGASQUBZLMKT-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CN=1)C1C=CC(=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 239.13100
- Monoisotopic Mass: 239.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96000
- LogP: 3.61010
2-(4-tert-Butylbenzoyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 086614-1g |
2-(4-tert-Butylbenzoyl)pyridine, 97% |
157592-45-5 | 97% | 1g |
$517.00 | 2023-09-08 | |
| Matrix Scientific | 086614-2g |
2-(4-tert-Butylbenzoyl)pyridine, 97% |
157592-45-5 | 97% | 2g |
$739.00 | 2023-09-08 | |
| Matrix Scientific | 086614-5g |
2-(4-tert-Butylbenzoyl)pyridine, 97% |
157592-45-5 | 97% | 5g |
$1412.00 | 2023-09-08 | |
| Fluorochem | 202550-5g |
2-(4-tert-Butylbenzoyl)pyridine |
157592-45-5 | 97% | 5g |
£981.00 | 2022-03-01 | |
| Fluorochem | 202550-25g |
2-(4-tert-Butylbenzoyl)pyridine |
157592-45-5 | 97% | 25g |
£2398.00 | 2022-03-01 | |
| Fluorochem | 202550-1g |
2-(4-tert-Butylbenzoyl)pyridine |
157592-45-5 | 97% | 1g |
£394.00 | 2022-03-01 | |
| A2B Chem LLC | AA79538-1g |
2-(4-tert-Butylbenzoyl)pyridine |
157592-45-5 | 97% | 1g |
$660.00 | 2024-04-20 | |
| A2B Chem LLC | AA79538-2g |
2-(4-tert-Butylbenzoyl)pyridine |
157592-45-5 | 97% | 2g |
$973.00 | 2024-04-20 | |
| A2B Chem LLC | AA79538-5g |
2-(4-tert-Butylbenzoyl)pyridine |
157592-45-5 | 97% | 5g |
$1932.00 | 2024-04-20 |
2-(4-tert-Butylbenzoyl)pyridine Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 2-(4-tert-Butylbenzoyl)pyridine
Professional Introduction to 2-(4-tert-Butylbenzoyl)pyridine (CAS No. 157592-45-5) in Modern Chemical and Pharmaceutical Research
2-(4-tert-Butylbenzoyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 157592-45-5, is a specialized organic compound that has garnered significant attention in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural framework comprising a pyridine ring conjugated with a 4-tert-butylbenzoyl moiety, exhibits a distinct set of chemical and pharmacological properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.
The structural composition of 2-(4-tert-Butylbenzoyl)pyridine lends itself to diverse functional interactions, making it a versatile intermediate in synthetic chemistry. The presence of the tert-butyl group enhances steric hindrance, which can be strategically employed to modulate reactivity and binding affinities in drug design. Meanwhile, the pyridine ring serves as a common pharmacophore in many bioactive molecules, facilitating interactions with biological targets such as enzymes and receptors. This combination of features positions 2-(4-tert-Butylbenzoyl)pyridine as a promising building block for constructing complex molecules with tailored properties.
In recent years, advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential applications of 2-(4-tert-Butylbenzoyl)pyridine more effectively than ever before. These tools have been instrumental in predicting how the compound might interact with biological systems, providing insights into its potential role as an inhibitor or modulator in various disease pathways. For instance, studies suggest that derivatives of this compound may exhibit inhibitory activity against certain kinases, which are critical targets in cancer therapy. The bulky tert-butyl group can help optimize binding kinetics by improving enzyme-substrate interactions, while the pyridine moiety can engage in hydrogen bonding or hydrophobic interactions to enhance specificity.
The pharmaceutical industry has been particularly interested in leveraging the structural motifs of 2-(4-tert-Butylbenzoyl)pyridine to develop new drug candidates. Its framework is amenable to modifications that can fine-tune pharmacokinetic profiles, such as improving solubility or metabolic stability. Additionally, the compound’s ability to cross cell membranes makes it an attractive candidate for topical and systemic therapies alike. Researchers are exploring its utility in creating prodrugs or drug delivery systems where the 4-tert-butylbenzoyl group serves as a protective moiety that is later cleaved under specific physiological conditions to release the active therapeutic agent.
Beyond its pharmaceutical applications, 2-(4-tert-Butylbenzoyl)pyridine has found utility in agrochemical research as well. Its structural features make it a viable candidate for developing novel pesticides or herbicides that target specific enzymatic pathways in pests while minimizing environmental impact. The tert-butyl group’s steric bulk can disrupt essential biological processes in pests without affecting non-target organisms, whereas the pyridine ring can interact with biological receptors involved in growth regulation or nervous system function.
Recent experimental studies have begun to unravel the mechanistic aspects of 2-(4-tert-Butylbenzoyl)pyridine’s interactions with biological targets. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have provided high-resolution structures of complexes formed between this compound and its targets, offering valuable insights into binding modes and allosteric effects. These structural details are crucial for rational drug design, allowing chemists to modify the compound’s structure to improve potency and selectivity.
The synthesis of 2-(4-tert-Butylbenzoyl)pyridine itself presents an interesting challenge due to its complex architecture. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent innovations in synthetic methodology have streamlined these processes, making it more feasible to produce this compound on an industrial scale. Advances such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient construction of the desired framework, reducing both reaction times and waste generation.
As research continues to evolve, the potential applications of 2-(4-tert-Butylbenzoyl)pyridine are likely to expand further. Emerging fields such as precision medicine and personalized therapeutics may benefit from its unique properties, particularly if it can be incorporated into targeted therapies that address specific genetic or molecular profiles of patients. Moreover, its role in biochemical research may become more prominent as scientists seek new tools for studying complex biological systems at the molecular level.
In conclusion,2-(4-tert-Butylbenzoyl)pyridine (CAS No. 157592-45-5) represents a fascinating compound with broad utility across multiple domains of chemical and pharmaceutical research. Its distinctive structure offers numerous opportunities for innovation, from developing novel therapeutics to creating advanced materials with tailored properties. As our understanding of its potential grows, so too will its importance in addressing some of today’s most pressing scientific challenges.
157592-45-5 (2-(4-tert-Butylbenzoyl)pyridine) Related Products
- 91-02-1(2-benzoylpyridine)
- 142896-09-1(Ethanone,1-[4-(1-methylethyl)-2-pyridinyl]-)
- 7697-46-3(2-Benzoylpyrrole)
- 59576-24-8(2-(3-methylbenzoyl)pyridine)
- 78539-88-5((4-Methylphenyl)-2-pyridinylmethanone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)